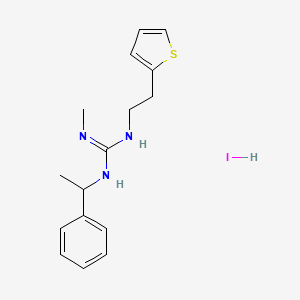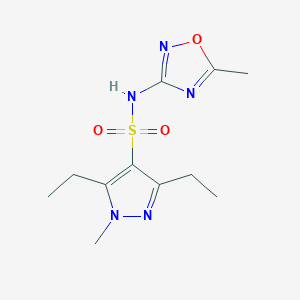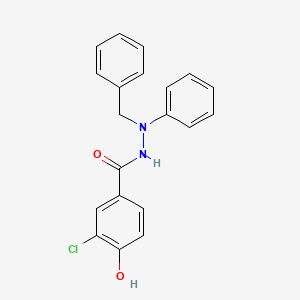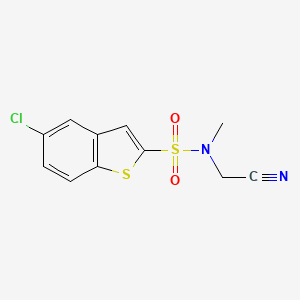![molecular formula C13H20BrNO2S B7682312 N-[1-(3-bromophenyl)ethyl]-2-methyl-3-methylsulfonylpropan-1-amine](/img/structure/B7682312.png)
N-[1-(3-bromophenyl)ethyl]-2-methyl-3-methylsulfonylpropan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[1-(3-bromophenyl)ethyl]-2-methyl-3-methylsulfonylpropan-1-amine, also known as BAY 41-2272, is a chemical compound that has been widely studied for its potential use in treating various medical conditions. This compound was first synthesized in the early 2000s, and since then, numerous studies have been conducted to explore its potential applications.
Mecanismo De Acción
The mechanism of action of N-[1-(3-bromophenyl)ethyl]-2-methyl-3-methylsulfonylpropan-1-amine 41-2272 involves the activation of soluble guanylate cyclase (sGC), an enzyme that plays a critical role in the regulation of smooth muscle relaxation and vasodilation. By activating sGC, this compound 41-2272 can increase the levels of cyclic guanosine monophosphate (cGMP) in the body, which in turn can help to relax blood vessels and improve blood flow.
Biochemical and Physiological Effects:
This compound 41-2272 has been shown to have several biochemical and physiological effects, including vasodilation, increased levels of cGMP, and improved blood flow. In addition, this compound has been shown to have anti-inflammatory and anti-proliferative effects, which may be beneficial in treating certain medical conditions.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-[1-(3-bromophenyl)ethyl]-2-methyl-3-methylsulfonylpropan-1-amine 41-2272 in lab experiments is its well-characterized mechanism of action and pharmacological effects. This compound has been extensively studied in vitro and in vivo, and its effects on sGC and cGMP have been well-documented. However, one limitation of using this compound 41-2272 in lab experiments is its relatively low potency compared to other sGC activators, which may limit its usefulness in certain applications.
Direcciones Futuras
There are several potential future directions for research on N-[1-(3-bromophenyl)ethyl]-2-methyl-3-methylsulfonylpropan-1-amine 41-2272, including:
1. Further studies to explore the potential therapeutic applications of this compound in treating various medical conditions, including pulmonary hypertension, heart failure, and erectile dysfunction.
2. Development of more potent sGC activators based on the structure of this compound 41-2272, which may have improved pharmacological properties and therapeutic potential.
3. Exploration of the anti-inflammatory and anti-proliferative effects of this compound 41-2272, and their potential use in treating other medical conditions, such as cancer.
4. Studies to investigate the potential interactions between this compound 41-2272 and other drugs, which may help to optimize its use in combination therapies.
In conclusion, this compound 41-2272 is a chemical compound that has been extensively studied for its potential use in treating various medical conditions. This compound has a well-characterized mechanism of action and pharmacological effects, and its potential therapeutic applications are the subject of ongoing research. Further studies are needed to explore the full potential of this compound and its derivatives in treating various medical conditions.
Métodos De Síntesis
The synthesis of N-[1-(3-bromophenyl)ethyl]-2-methyl-3-methylsulfonylpropan-1-amine 41-2272 involves several steps, including the reaction of 3-bromoanisole with ethylmagnesium bromide, followed by the reaction of the resulting compound with 2-methyl-3-methylsulfonylpropanal. The final step involves the reduction of the resulting compound with sodium borohydride.
Aplicaciones Científicas De Investigación
N-[1-(3-bromophenyl)ethyl]-2-methyl-3-methylsulfonylpropan-1-amine 41-2272 has been studied extensively for its potential use in treating various medical conditions, including pulmonary hypertension, erectile dysfunction, and heart failure. In particular, this compound has been shown to have vasodilatory effects, which can help to improve blood flow and reduce blood pressure in the lungs and other areas of the body.
Propiedades
IUPAC Name |
N-[1-(3-bromophenyl)ethyl]-2-methyl-3-methylsulfonylpropan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20BrNO2S/c1-10(9-18(3,16)17)8-15-11(2)12-5-4-6-13(14)7-12/h4-7,10-11,15H,8-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTOTVQJALNGBMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(C)C1=CC(=CC=C1)Br)CS(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20BrNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-cyclopropyl-N-[4-[ethyl(propan-2-yl)amino]phenyl]pyrimidine-4-carboxamide](/img/structure/B7682235.png)
![1-[4-[(2-Ethyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl]-3-(oxan-2-yl)propan-1-one](/img/structure/B7682240.png)
![N-[2-(2-cyanoethylsulfanyl)phenyl]-2-(2-methoxyphenoxy)acetamide](/img/structure/B7682244.png)

![5-methyl-N-[1-[(1-methyl-2-oxopyridin-4-yl)methyl]piperidin-4-yl]-1,2-oxazole-3-carboxamide](/img/structure/B7682260.png)
![[4-[(1-Methylimidazol-2-yl)methoxy]phenyl]methyl 5-fluoropyridine-3-carboxylate](/img/structure/B7682279.png)
![2-[(3,5-dimethyl-1,2-oxazol-4-yl)methoxy]-N-(4,6-dimethylpyridin-2-yl)benzamide](/img/structure/B7682290.png)

![3-[4-[(1-Ethylimidazol-2-yl)methyl]piperazin-1-yl]-1-(2,2,2-trifluoroethyl)piperidin-2-one](/img/structure/B7682307.png)
![5-(2,2,2-trifluoroethyl)-N-[(3,4,5-trimethoxyphenyl)methyl]-1,3,4-thiadiazol-2-amine](/img/structure/B7682311.png)



![N-[3-(dimethylamino)-2,2-dimethylpropyl]-1-(2-fluorophenyl)methanesulfonamide](/img/structure/B7682346.png)